

Disperse violet 8 chemical structure and properties

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Compound of Interest

Compound Name: Disperse violet 8

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An In-depth Technical Guide to Disperse Violet 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Disperse Violet 8**. The information is intended to support research and development activities where this anthraquinone-based dye is of interest.

Chemical Structure and Identification

Disperse Violet 8 is an anthraquinone dye recognized by its bright blue-purple hue. Its core chemical identity is 1,4-diamino-5-nitroanthracene-9,10-dione.

Identifier	Value
IUPAC Name	1,4-diamino-5-nitroanthracene-9,10-dione[1]
Common Name	Disperse Violet 8
CAS Number	82-33-7[2][3]
Molecular Formula	C ₁₄ H ₉ N ₃ O ₄ [2]
SMILES	<chem>C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=O)C3=C(C=CC(=C3C2=O)N)N</chem> [1]
InChI	InChI=1S/C14H9N3O4/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17(20)21)10(6)14(12)19/h1-5H,15-16H2[1]
Molecular Weight	283.24 g/mol [2]

Physicochemical Properties

The following tables summarize the known physical and chemical properties of **Disperse Violet 8**. It should be noted that for some properties, data is limited or conflicting in the available literature.

General Properties

Property	Value	Source(s)
Appearance	Dark blue powder	
Color	Bright blue-purple	

Thermal Properties

Property	Value	Source(s)
Melting Point	257 °C	[1]
Boiling Point	425.8 °C	[1]
634.9 °C at 760 mmHg	[4]	

Note: Discrepancies in reported boiling points exist in the literature.

Solubility

Solvent	Solubility	Source(s)
Ethanol	Soluble	
Acetone	Soluble	
Benzene	Soluble	

Note: Quantitative solubility data (e.g., in g/L) is not readily available in the reviewed literature.

Spectral Properties

Property	Value	Source(s)
UV-Vis λ_{max}	Data not available	

Note: While **Disperse Violet 8** is a dye, specific absorption maximum data was not found in the surveyed literature.

Experimental Protocols

Synthesis of Disperse Violet 8

The synthesis of **Disperse Violet 8** involves the nitration of 1,4-diaminoanthraquinone. While a detailed, step-by-step laboratory protocol for this specific transformation is not widely published, the general manufacturing method is described as the treatment of 1,4-diaminoanthraquinone in oleum or sulfuric acid.

A more detailed experimental protocol for the synthesis of the precursor, 1,4-diaminoanthraquinone, can be adapted from patented industrial processes.

Protocol for the Synthesis of 1,4-Diaminoanthraquinone (Precursor)

This protocol is based on the reduction of 1-amino-4-nitroanthraquinone.

Materials:

- 1-amino-4-nitroanthraquinone
- Dimethyl sulfoxide (DMSO)
- Water
- Hydrazine hydrate
- 30% aqueous sodium hydroxide solution

Procedure:

- Combine 14 parts of 1-amino-4-nitroanthraquinone with 100 parts of dimethyl sulfoxide and 100 parts of water in a reaction vessel.[5]
- Stir the mixture at 40 °C and add 7 parts of hydrazine hydrate.[5]
- Gradually heat the mixture to 60 °C over a period of 50 minutes.[5]
- Adjust the pH of the reaction mass to 9-10 by the addition of approximately 2.7 parts of 30% aqueous sodium hydroxide solution.[5]
- Continue stirring the reaction mass at 70 °C for approximately 4 hours, monitoring the disappearance of the starting material by chromatography (e.g., TLC).[5]
- Once the reaction is complete, pour the reaction mass into 800 parts of water to precipitate the product.[5]
- Filter the precipitate using a Buchner funnel and wash the solid with water until the filtrate is neutral and colorless.[5]
- Dry the resulting solid to obtain 1,4-diaminoanthraquinone.[5]

High-Temperature Dyeing of Polyester

Disperse Violet 8 is suitable for the high-temperature dyeing of polyester and its blends. This method enhances dye penetration into the hydrophobic polyester fibers.

Materials and Equipment:

- Polyester fabric, scoured and pre-wetted
- **Disperse Violet 8**
- Dispersing agent
- Acetic acid (to control pH)
- High-temperature dyeing apparatus (e.g., a jet dyeing machine)
- Sodium hydroxide
- Sodium hydrosulfite (for reduction clearing)
- Surfactant

Procedure:

- Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 1:10 to 1:15.[6] Add a dispersing agent (e.g., 0.5 g/L).[7] Adjust the pH of the bath to 4.5-5.5 using acetic acid.[7][8]
- Dye Dispersion: Separately, prepare a paste of the required amount of **Disperse Violet 8** with a small amount of water and dispersing agent.[8] Add this dispersion to the dye bath at 50-60 °C.[7]
- Dyeing Cycle:
 - Introduce the polyester fabric into the dye bath.
 - Gradually raise the temperature of the dye bath to 130 °C at a rate of approximately 1.5-2 °C per minute.[6][7]
 - Maintain the temperature at 130 °C for 30-60 minutes, depending on the desired shade depth.[6][7]
 - After the dyeing phase, cool the bath slowly to approximately 60 °C.[8]
- Rinsing: Rinse the dyed fabric to remove loose dye particles.[6]

- Reduction Clearing (for medium to deep shades):
 - Prepare a fresh bath containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L surfactant.[\[7\]](#)
 - Treat the dyed fabric in this bath for 20 minutes at 70 °C to remove surface dye and improve fastness.[\[7\]](#)
- Final Rinsing and Drying: Thoroughly rinse the fabric with hot and then cold water, and finally dry it.[\[8\]](#)

Analytical Quantification by HPLC

The quantification of **Disperse Violet 8** in textile extracts or environmental samples can be achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.

Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD), or a tandem mass spectrometer (MS/MS).
- C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with an additive such as 0.15% formic acid and 50 mM ammonium acetate.[\[9\]](#)
- Mobile Phase B: Methanol.[\[9\]](#)
- Sample extract (e.g., methanol extract of a textile sample).

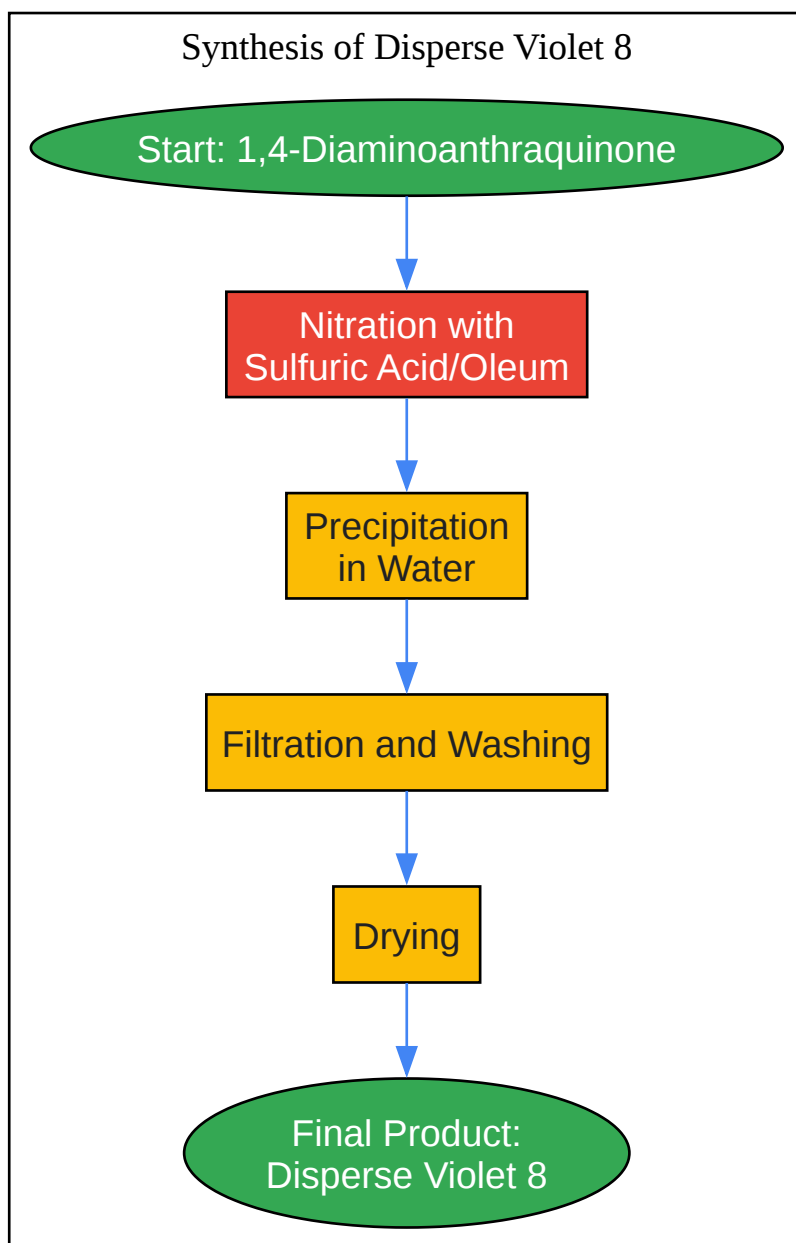
Procedure:

- Sample Preparation: Extract the dye from the textile sample using a suitable solvent like methanol, potentially with the aid of ultrasonication at an elevated temperature (e.g., 50 °C for 30 minutes).[\[10\]](#) Centrifuge and filter the extract before injection.
- Chromatographic Conditions:

- Set up a gradient elution program. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then returning to initial conditions for column re-equilibration.
- Set the column temperature (e.g., 40 °C).
- Set the flow rate (e.g., 0.3-0.6 mL/min).[9]
- Set the injection volume (e.g., 5-10 µL).[9]
- Detection:
 - If using a UV-Vis or DAD detector, monitor the absorbance at the λ_{max} of **Disperse Violet 8** (if determined).
 - For MS/MS detection, optimize the instrument for the specific mass transitions of **Disperse Violet 8** in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Prepare a calibration curve using standards of **Disperse Violet 8** of known concentrations. Quantify the amount of dye in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

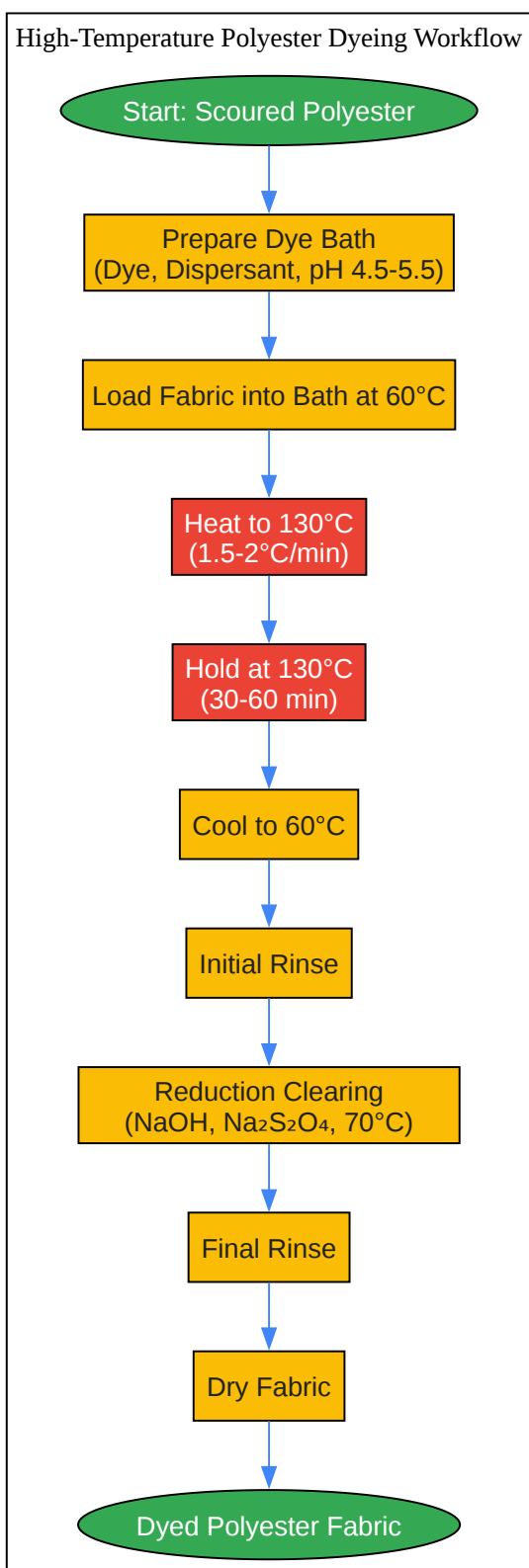
Logical Workflow for Synthesis of Disperse Violet 8



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Caption: A simplified workflow for the synthesis of **Disperse Violet 8**.

Experimental Workflow for High-Temperature Polyester Dyeing



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Caption: The experimental workflow for dyeing polyester with disperse dyes.

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